1-[1-(3-bromophenyl)vinyl]pyridinium
Description
Properties
Molecular Formula |
C13H11BrN+ |
|---|---|
Molecular Weight |
261.14g/mol |
IUPAC Name |
1-[1-(3-bromophenyl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C13H11BrN/c1-11(15-8-3-2-4-9-15)12-6-5-7-13(14)10-12/h2-10H,1H2/q+1 |
InChI Key |
HIPUXICOPWMHGF-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC(=CC=C1)Br)[N+]2=CC=CC=C2 |
Canonical SMILES |
C=C(C1=CC(=CC=C1)Br)[N+]2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
1-[1-(3-bromophenyl)vinyl]pyridinium chemical structure and properties
Structure, Properties, and Synthetic Utility
Executive Summary
1-[1-(3-bromophenyl)vinyl]pyridinium (typically isolated as the triflate or tetrafluoroborate salt) is a bifunctional electrophilic scaffold used in heterocyclic synthesis and medicinal chemistry. It belongs to the class of N-(1-arylvinyl)pyridinium salts , which serve as highly reactive "masked" vinyl cations and Michael acceptors.
This specific analog is distinguished by the 3-bromophenyl moiety, which provides an orthogonal handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Heck), allowing the core to be elaborated after the establishment of the pyridinium vinyl system. It is also a structural analog of established Choline Acetyltransferase (ChAT) inhibitors.
Chemical Structure & Physical Properties[1][2][3][4][5]
The cation consists of a pyridine ring quaternized at the nitrogen by a 1-styryl group. The steric clash between the pyridine ring and the aryl group at the
Table 1: Physicochemical Profile (Representative)
| Property | Description / Value |
| IUPAC Name | 1-[1-(3-bromophenyl)ethenyl]pyridin-1-ium |
| Molecular Formula | C₁₃H₁₁BrN⁺ (Cation only) |
| Cation Mass | 261.14 Da |
| Common Counter-ions | Triflate ( |
| Appearance | Off-white to beige crystalline solid (hygroscopic) |
| Solubility | Soluble in polar aprotic solvents (MeCN, DMSO, DMF, DCM); insoluble in Et₂O, Hexanes.[1] |
| Stability | Stable under acidic/neutral conditions; sensitive to strong bases (polymerization or hydrolysis). |
| Key Functional Groups | 1. Vinyl Pyridinium: Strong Michael acceptor.2. Aryl Bromide: Handle for Pd-catalyzed coupling. |
Synthesis Protocol
The most robust synthetic route avoids the instability of vinyl halides by utilizing 3-bromoacetophenone and triflic anhydride (
Methodology: Triflic Anhydride Activation Route
Reagents:
-
3-Bromoacetophenone (1.0 equiv)
-
Triflic Anhydride (
) (1.1 equiv)[2] -
Pyridine (anhydrous) (1.1 - 2.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask under
atmosphere. Dissolve 3-bromoacetophenone (e.g., 5.0 mmol) in anhydrous DCM ( ). -
Activation: Cool the solution to -78°C (dry ice/acetone bath). Add pyridine slowly to the solution.[3]
-
Triflation: Dropwise add
over 10 minutes. The solution may turn yellow/orange. -
Quaternization: Allow the reaction to warm slowly to 0°C over 2–3 hours. The formation of the vinyl triflate intermediate occurs first, followed by nucleophilic attack by the excess pyridine (or added pyridine if limiting reagent was used initially).
-
Precipitation: Add cold diethyl ether (
) or pentane to the reaction mixture. The pyridinium triflate salt will precipitate as a solid. -
Purification: Filter the solid under inert atmosphere (Schlenk filtration recommended due to hygroscopicity). Wash extensively with
to remove unreacted ketone and pyridine. -
Storage: Store in a desiccator at -20°C.
Critical Note: Unlike simple vinyl triflates, the pyridinium salt is the final product here because pyridine acts as both the base and the nucleophile. If 2,6-di-tert-butylpyridine (non-nucleophilic base) is used, the product stops at the vinyl triflate, which can then be isolated and reacted with other nucleophiles.
Reactivity Profile & Applications
The utility of 1-[1-(3-bromophenyl)vinyl]pyridinium lies in its ability to undergo divergent reaction pathways.
Pathway A: Michael Addition (Nucleophilic Attack)
The vinyl group is highly electron-deficient due to the cationic nitrogen. Soft nucleophiles (thiols, enolates, amines) attack the
-
Mechanism:[4] Addition of
to the terminal vinyl carbon formation of an ylide intermediate protonation. -
Application: Synthesis of functionalized ethyl-pyridinium derivatives or polymerization (if radical initiated).
Pathway B: Cycloaddition (Indolizine Synthesis)
This is the most "high-value" application. Reaction with 1,3-dipoles or specific nucleophiles followed by cyclization yields indolizines , which are fluorescent scaffolds found in many alkaloids.
-
Reagent: Pyridinium ylides or reaction with electron-deficient alkynes/alkenes after deprotonation.
Pathway C: Palladium-Catalyzed Cross-Coupling
The 3-bromo substituent allows for late-stage functionalization.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds.
-
Selectivity: The oxidative addition of Pd(0) occurs at the C-Br bond. The vinyl-pyridinium bond remains intact under standard coupling conditions (mild base,
, 60°C), provided the base does not hydrolyze the pyridinium salt.
Pathway D: Biological Inhibition (ChAT)
N-vinyl pyridinium salts are established inhibitors of Choline Acetyltransferase (ChAT) .
-
Mechanism:[4] They act as transition-state analogs for the acetyl-transfer reaction.
-
SAR:[4] The 3-bromo analog serves as a probe to study steric tolerance in the ChAT active site compared to the classic (naphthylvinyl)pyridinium inhibitors.
Visualized Pathways (DOT Diagram)
Caption: Synthesis and divergent reactivity pathways of the 3-bromophenyl vinyl pyridinium scaffold.
References
-
Synthesis of Vinyl Pyridinium Salts via Triflic Anhydride
- Title: Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)
- Relevance: Defines the acetophenone/Tf2O activation mechanism for generating N-vinyl pyridinium intermedi
- Source:Journal of Organic Chemistry (2021).
-
URL:[Link]
-
Precursor Synthesis (3-Bromoacetophenone)
-
Biological Activity (ChAT Inhibition)
- Title: Evaluation of the side arm of (naphthylvinyl)pyridinium inhibitors of choline acetyltransferase.
- Relevance: Establishes the Structure-Activity Relationship (SAR)
- Source:Journal of Medicinal Chemistry (1988).
-
URL:[Link]
-
Reactivity of Vinyl Triflates/Salts
Sources
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- 2. thieme-connect.de [thieme-connect.de]
- 3. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (PDF) Vinyl triflates derived from 1,3-dicarbonyl compounds and analogs: access and applications to organic synthesis [academia.edu]
- 7. Vinyl Triflate|C3H3F3O3S|CAS 53547-61-8 [benchchem.com]
Stability of vinyl pyridinium salts vs alkyl pyridinium salts
An In-depth Technical Guide to the Comparative Stability of N-Vinyl and N-Alkyl Pyridinium Salts
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Pyridinium salts are privileged heterocyclic scaffolds integral to pharmaceutical sciences and organic synthesis.[1][2][3][4] This guide provides a detailed comparative analysis of two key subclasses: N-vinyl pyridinium salts and N-alkyl pyridinium salts. While both share a core cationic pyridinium ring, the nature of the N-substituent—a C(sp²)-hybridized vinyl group versus a C(sp³)-hybridized alkyl group—imparts dramatically different electronic properties, reactivity, and stability profiles. This document elucidates the fundamental structural distinctions, explores the resulting divergence in chemical and thermal stability, and details the key factors that modulate these properties, including steric, electronic, and counter-ion effects. We provide field-proven experimental protocols for synthesis and stability assessment, equipping researchers with the practical knowledge to select and utilize these reagents effectively. The core finding is that N-alkyl pyridinium salts are generally characterized by greater chemical inertness, whereas N-vinyl pyridinium salts possess inherent electrophilicity that renders them less stable but highly valuable as reactive intermediates for complex molecule synthesis.
Introduction: The Dichotomy of the N-Substituent
N-substituted pyridinium salts are ubiquitous in chemistry, serving as catalysts, surfactants, antiseptics, and versatile synthetic intermediates.[2][5][6] Their utility in drug development is particularly noteworthy, with the pyridinium motif appearing in numerous bioactive compounds and serving as a key functional handle in medicinal chemistry.[1] The reactivity and stability of these salts are critically defined by the group attached to the quaternized nitrogen atom. This guide focuses on the fundamental comparison between two major classes:
-
N-Alkyl Pyridinium Salts : Characterized by a sigma bond between the pyridinium nitrogen and an sp³-hybridized carbon of an alkyl chain.
-
N-Vinyl Pyridinium Salts : Characterized by a bond between the pyridinium nitrogen and an sp²-hybridized carbon of a vinyl group.
Understanding the stability differences between these two classes is paramount for their effective application. An N-alkyl group generally imparts stability, making the salt a robust carrier of the pyridinium charge. In contrast, the N-vinyl group introduces a site of pronounced reactivity, transforming the salt into a potent electrophile. This document will dissect the causality behind these differing profiles.
Core Structural and Electronic Differences
The stability of a pyridinium salt is intrinsically linked to its electronic structure. The hybridization of the carbon atom bonded to the pyridinium nitrogen is the primary point of divergence between the two classes.
-
N-Alkyl Pyridinium Salts : The C(sp³)-N bond is a simple sigma bond. The alkyl group typically exerts a weak positive inductive effect (+I), donating electron density towards the cationic ring. The molecule's reactivity is often dictated by other functional groups on the alkyl chain or by substituents on the pyridine ring itself.[7]
-
N-Vinyl Pyridinium Salts : The C(sp²)-N bond connects the nitrogen to a π-system. This has profound electronic consequences. The vinyl group becomes highly electron-deficient due to the powerful electron-withdrawing effect of the adjacent pyridinium cation. This π-system can, in principle, conjugate with the aromatic π-system of the pyridinium ring. However, computational and crystallographic studies suggest that steric hindrance can force the vinyl group out of plane with the ring, disrupting this conjugation and impacting overall stability and reactivity.[8] This inherent electronic pull makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.
Caption: Core structural differences between N-Alkyl and N-Vinyl Pyridinium Salts.
Comparative Stability and Reactivity Analysis
The structural and electronic differences manifest directly in the chemical, thermal, and electrochemical stability of these salts.
Chemical Stability and Reactivity Pathways
N-Alkyl Pyridinium Salts are generally considered chemically robust. Their primary degradation or reaction pathways typically involve:
-
Nucleophilic attack on the pyridine ring : This is generally unfavorable unless the ring is activated by potent electron-withdrawing groups.
-
Deprotonation of the alkyl group : If the α-carbon of the alkyl chain bears activating groups (e.g., a carbonyl), it can be deprotonated to form a pyridinium ylide, a reactive intermediate.[7][9]
-
Reductive Cleavage : Under certain reductive conditions (chemical or electrochemical), the C-N bond can be cleaved to generate alkyl radicals, a property now widely exploited in deaminative cross-coupling reactions.[10][11][12]
N-Vinyl Pyridinium Salts are inherently more reactive and possess lower chemical stability in the presence of nucleophiles. Their defining reactivity is:
-
Michael-Type (Conjugate) Addition : The electron-deficient vinyl group is a powerful Michael acceptor. Nucleophiles readily attack the β-carbon, which is a common and often rapid decomposition pathway in nucleophilic solvents or basic media.[13][14][15] This reactivity also makes them valuable synthetic intermediates.[16]
-
Dienophile Activity : The activated double bond allows these salts to participate as dienophiles in Diels-Alder reactions.[17]
-
Electrophiles in Cross-Coupling : N-vinyl pyridinium salts have been successfully employed as electrophilic partners in metal-catalyzed reactions, such as the Suzuki cross-coupling, highlighting their utility as stable yet reactive synthons.[17][18][19]
Many N-vinyl pyridinium salts are described as crystalline, non-hygroscopic, and air-stable solids, indicating that their stability is highly dependent on their physical state and the absence of nucleophiles.[17][18][19]
Caption: Dominant stability and reactivity pathways for the two salt classes.
Factors Modulating Stability
For both classes, several factors can be tuned to influence stability.
| Factor | Impact on N-Alkyl Pyridinium Salts | Impact on N-Vinyl Pyridinium Salts | Supporting Insights |
| Steric Hindrance | Bulky groups on the pyridine ring (e.g., at positions 2 and 6) can sterically shield the cation, hindering reactions and increasing stability.[20][21] | Steric bulk can force the vinyl group out of plane with the pyridine ring, disrupting π-conjugation and altering its electrophilicity and reactivity.[8] | |
| Electronic Effects | Electron-withdrawing groups on the pyridine ring increase the acidity of α-protons on the alkyl chain, facilitating ylide formation.[9] | Electron-withdrawing groups on the pyridine ring further enhance the electrophilicity of the vinyl group, increasing its reactivity towards nucleophiles. | |
| Counter-ion | The nature of the anion (X⁻) significantly affects thermal stability, solubility, and hygroscopicity.[22][23] Less coordinating anions (e.g., BF₄⁻, PF₆⁻, OTf⁻) often yield more thermally stable and less hygroscopic salts compared to halides like Br⁻ or Cl⁻.[24][25][26] | The choice of counter-ion is critical. Stable, crystalline N-vinyl pyridinium salts are often prepared as tetrafluoroborate or triflate salts, which are less nucleophilic and help isolate the reactive cation.[8][17][18] |
Experimental Protocols
The following protocols provide standardized, field-tested methodologies for the synthesis and comparative stability analysis of these salts.
Protocol: Synthesis of N-Alkyl Pyridinium Salts
This protocol describes a general method for the N-alkylation of pyridine via reaction with an alkyl halide.[5][27]
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pyridine (1.0 eq) in a suitable solvent (e.g., dry ethanol, acetonitrile, or toluene).
-
Addition of Alkylating Agent : Add the corresponding 1-bromoalkane or 1-iodoalkane (1.2-1.4 eq). Alkyl iodides are generally more reactive than bromides.[28]
-
Reaction : Heat the mixture to reflux (typically 80-110 °C) and maintain for 24-48 hours. Reaction time may be longer for less reactive halides or sterically hindered substrates.[28][29]
-
Work-up and Isolation : Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. The resulting crude product (often an oil or solid) is obtained.
-
Purification : Purify the crude salt by crystallization. A common method is to dissolve or suspend the crude product in a minimal amount of a solvent like acetone and then precipitate the pure salt by adding a non-polar solvent like diethyl ether.[5][27] Filter the resulting white crystalline solid, wash with cold diethyl ether, and dry under vacuum.
Protocol: Synthesis of N-Vinyl Pyridinium Salts
This method is adapted from the synthesis of N-vinylpyridinium tetrafluoroborate salts, which are useful as stable, crystalline reagents.[18][30]
-
Reagent Preparation : To a solution of an activated alkyne (e.g., an ynone, 1.0 eq) in a suitable solvent such as dichloromethane, add pyridinium tetrafluoroborate (1.1 eq) at room temperature under a nitrogen atmosphere.
-
Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by TLC. These reactions are often complete within a few hours.
-
Isolation and Purification : Upon completion, the N-vinylpyridinium salt often precipitates from the reaction mixture. The crystalline product can be collected by filtration, washed with cold solvent (e.g., dichloromethane or diethyl ether), and dried under vacuum. These salts are frequently obtained in high purity without the need for further chromatographic purification.[18]
Protocol: Comparative Stability Assessment by ¹H NMR
This workflow allows for the direct comparison of the stability of an N-alkyl vs. an N-vinyl pyridinium salt in the presence of a mild nucleophile.
Caption: Experimental workflow for comparative stability analysis via ¹H NMR.
Conclusion and Outlook
The stability of N-substituted pyridinium salts is fundamentally governed by the electronic nature of the N-substituent.
-
N-Alkyl Pyridinium Salts are defined by their general chemical stability. The saturated C(sp³)-N bond renders them robust in many chemical environments, making them ideal for applications where the pyridinium core must remain intact, such as in ionic liquids, surfactants, or as stable precursors for radical-based C-N bond cleavage reactions.[10][12]
-
N-Vinyl Pyridinium Salts , in stark contrast, are characterized by their inherent reactivity. The powerful electron-withdrawing nature of the pyridinium cation makes the vinyl group a potent Michael acceptor, creating a pathway for decomposition via nucleophilic addition. While this lowers their stability in nucleophilic environments, it simultaneously transforms them into exceptionally valuable and versatile intermediates for synthetic chemistry, enabling access to complex molecular architectures through reactions like Michael additions, cycloadditions, and cross-couplings.[13][17][18]
For the drug development professional, the choice is clear: an N-alkyl pyridinium salt is preferred for moieties requiring long-term stability, while an N-vinyl pyridinium salt is a strategic choice for a reactive handle intended for subsequent synthetic elaboration. Future research will undoubtedly continue to exploit the unique reactivity of vinyl pyridinium systems and refine the stability of alkyl pyridinium salts for advanced applications in materials science and medicine.
References
- Organic Letters. (2015). Organocatalyzed One-Step Synthesis of Functionalized N-Alkyl-Pyridinium Salts from Biomass Derived 5-Hydroxymethylfurfural. ACS Publications.
- Molecules. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. PMC.
- Molecules. (2022). Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. MDPI.
- International Journal of Pharmaceutics. (n.d.). Influence of counterions on the interaction of pyridinium salts with model membranes. ScienceDirect.
- Molecules. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. MDPI.
- BenchChem. (2025). mitigating side reactions in pyridinium salt synthesis. Benchchem.
- Journal of the American Chemical Society. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications.
- Tetrahedron Letters. (n.d.). N-Vinylpyridinium tetrafluoroborate salts as reagents for the stereoselective and regioselective synthesis of symmetrical (2E,4E)-1,6-dioxo-2,4-dienes. PMC.
- Molecules. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar.
- Google Patents. (n.d.). Novel process for synthesizing high-purity N-alkyl pyridine salt.
- ResearchGate. (2022). (PDF) Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones.
- ResearchGate. (n.d.). (PDF) N-Vinylpyridinium tetrafluoroborate salts as reagents for the stereoselective and regioselective synthesis of symmetrical (2E,4E)-1,6-dioxo-2,4-dienes.
- Organic Chemistry Frontiers. (n.d.). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. RSC Publishing.
- Organic Letters. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. ACS Publications.
- ACS Catalysis. (n.d.). Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. PMC.
- Chemical Science. (2020). Aggregation induced emission in one easy step: pyridinium AIEgens and counter ion effect. RSC Publishing.
- Phosphorus, Sulfur, and Silicon and the Related Elements. (n.d.). REACTION OF N-ALKYLPYRIDINIUM SALTS WITH PHOSPHORUS TRICHLORIDE. Taylor & Francis Online.
- Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features.
- Journal of the American Chemical Society. (n.d.). Harnessing Alkylpyridinium Salts as Electrophiles in Deaminative Alkyl–Alkyl Cross-Couplings. SciSpace.
- Organic Syntheses. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
- ResearchGate. (n.d.). Dicationic pyridinium salts as new organic ionics: Changes in solid-state phases and thermal/electrochemical properties | Request PDF.
- Chemical Communications. (n.d.). Vinyl Cation-Mediated Intramolecular Hydroarylation of Alkynes Using Pyridinium Reagents. PMC.
- ChemRxiv. (2026). Steric and Electronic Effects Govern Electron Transfer Rates in Pyridinium Electrolytes.
- Journal of the American Chemical Society. (n.d.). Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. PMC.
- ResearchGate. (n.d.). N‐Alkyl pyridinium salts as electrophiles for nickel‐catalyzed....
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Organic Chemistry Frontiers. (n.d.). Pyridinium salts: from synthesis to reactivity and applications. RSC Publishing.
- Chemical Communications. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC.
- NOVA Research Portal. (2018). Pyridinium salts: From synthesis to reactivity and applications.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. RSC Publishing.
- ResearchGate. (n.d.). Aza-Michael-type addition of amines to 2-vinylpyridine and....
- ResearchGate. (n.d.). Pyridinium Salts: From synthesis to reactivity and applications | Request PDF.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Pyridinium Ylides. Benchchem.
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1-[1-(3-bromophenyl)vinyl]pyridinium CAS number and identifiers
This guide details the chemical identity, synthesis, and application of 1-[1-(3-bromophenyl)vinyl]pyridinium , a specialized N-heterocyclic intermediate.[1]
Core Identity & Identifiers
This compound is a quaternary N-vinylpyridinium salt , characterized by a vinyl group attached to the pyridinium nitrogen, substituted at the
| Identifier | Value |
| Chemical Name | 1-[1-(3-bromophenyl)vinyl]pyridinium |
| IUPAC Name | 1-[1-(3-bromophenyl)ethenyl]pyridinium |
| CAS Number | Not Listed (Research Intermediate; see ChemicalBook ID) |
| ChemicalBook ID | CB02327835 |
| Molecular Formula | |
| Molecular Weight | 261.14 g/mol (Cation only) |
| SMILES | [Br]c1cccc(c1)C(=C)[n+]1ccccc1 |
| Structure Class | N-(1-Arylvinyl)pyridinium salt |
| Common Counterions | Bromide ( |
Chemical Structure & Properties
The cation consists of a positively charged pyridinium ring linked to a styrene-like vinyl unit.[1] Unlike styrylpyridinium salts (where the alkene is at the 2- or 4-position of the ring), the N-vinyl attachment creates a unique electronic environment.[1] The
Key Physicochemical Characteristics
-
Appearance: Typically a yellow to orange crystalline solid (salt-dependent).[1]
-
Solubility: Soluble in polar aprotic solvents (Acetonitrile, DMF, DMSO); limited solubility in non-polar organics.[1]
-
Reactivity: Acts as a 1,3-dipole precursor (pyridinium ylide equivalent) upon deprotonation or as an electron-deficient alkene in radical reactions.[1]
Synthesis Protocol
The synthesis of N-(1-arylvinyl)pyridinium salts is non-trivial due to the instability of the N-vinyl bond.[1] The most robust method involves the activation of the corresponding acetophenone followed by nucleophilic displacement by pyridine.[1]
Method A: Via Enol Triflate (Recommended)
This route ensures regioselectivity and high purity.[1]
Step-by-Step Protocol:
-
Activation: Dissolve 3-bromoacetophenone (1.0 eq) in dry dichloromethane (DCM) at -78°C under nitrogen.
-
Enolization: Add Triflic anhydride (
) (1.1 eq) followed by a hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine) to generate the 1-(3-bromophenyl)vinyl triflate intermediate.[1] -
Quaternization: Add anhydrous Pyridine (2.0 eq) to the cold solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The pyridinium triflate salt will precipitate or can be precipitated with diethyl ether.[1]
-
Purification: Filter the solid, wash with cold ether, and dry under vacuum.[1]
Method B: Via 1-Bromo-1-arylethane (Traditional)[1]
-
React 1-(1-bromoethyl)-3-bromobenzene with pyridine in refluxing acetone.
-
Spontaneous elimination of HBr (or base-promoted elimination) yields the N-vinyl salt.[1] Note: This method often yields styryl impurities.[1]
Figure 1: Synthetic pathway via enol triflate activation.
Applications in Drug Discovery & Synthesis
The primary utility of 1-[1-(3-bromophenyl)vinyl]pyridinium lies in its role as a precursor for Indolizines , a scaffold found in various alkaloids and pharmaceuticals (e.g., anti-inflammatory agents, calcium entry blockers).[1]
Mechanism: Indolizine Formation
The salt undergoes a [3+2] cycloaddition with electron-deficient alkynes or alkenes.[1]
-
Ylide Formation: Treatment with a mild base generates the pyridinium N-methylide (dipole).[1]
-
Cycloaddition: The dipole reacts with a dipolarophile (e.g., ethyl propiolate, DMAD).[1]
-
Aromatization: Oxidative dehydrogenation or elimination yields the fully aromatic indolizine.[1]
Target Scaffolds:
-
Fluorescent Probes: The indolizine core is highly fluorescent; the 3-bromo group allows for further functionalization (e.g., Suzuki coupling) to extend conjugation.[1]
-
Biological Probes: Used to synthesize markers for mitochondrial imaging due to the cationic nature.[1]
Figure 2: Mechanism of Indolizine synthesis via [3+2] cycloaddition.[1]
Analytical Data (Expected)
For the bromide salt (
| Technique | Signal Characteristics |
| Pyridinium carbons (145–128 ppm), Vinyl | |
| HRMS (ESI+) | Calculated for |
References
-
ChemicalBook . 1-[1-(3-Bromophenyl)ethenyl]pyridinium Product Page. Link
-
Alvarez-Builla, J., et al. "Synthesis of N-(1-arylvinyl)pyridinium salts and their use in indolizine synthesis."[1] Journal of Heterocyclic Chemistry, 1985.[1] (General methodology).
-
Katritzky, A. R. "Pyridinium Ylides in Organic Synthesis."[1] Academic Press, 1984.[1] (Mechanistic foundation).[1][2][3]
Sources
Methodological & Application
Application Note: Protocol for 1,5-Electrocyclization of Vinyl Pyridinium Ylides
Executive Summary
This application note details the protocol for the 1,5-electrocyclization of vinyl pyridinium ylides , a powerful pericyclic transformation used to access dihydroindolizine and indolizine scaffolds. Unlike intermolecular 1,3-dipolar cycloadditions, this intramolecular reaction exploits the inherent 6
This methodology is critical for drug discovery professionals targeting secoyohimbane and heteroyohimbane alkaloids , as well as novel spiro-oxindole pharmacophores. The protocol focuses on the generation of the ylide from activated pyridinium salts (e.g., derived from Morita-Baylis-Hillman adducts) and its subsequent electrocyclic ring closure.[1][2][3]
Mechanistic Insight & Reaction Design
The 6 -Electrocyclization System
The transformation is a thermally allowed, disrotatory 1,5-electrocyclization . The precursor is a vinyl pyridinium ylide , typically generated in situ by deprotonating an
The conjugated system comprises:
-
The electrons of the ylide carbanion (C-).
-
The
-electrons of the adjacent vinyl group. -
The
-electrons of the pyridinium C=N bond.
Upon base treatment, the dipole stabilizes into a conformation allowing orbital overlap between the vinyl terminus and the pyridinium
Pathway Visualization
The following diagram illustrates the specific pathway for a spiro-oxindole substrate, a high-value application of this protocol (adapted from Viswambharan et al., 2010).
Figure 1: Mechanistic pathway from pyridinium salt formation to 1,5-electrocyclization.
Critical Parameters & Optimization
Success depends on balancing ylide stability with nucleophilicity.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile (MeCN) or THF | Polar aprotic solvents stabilize the ionic transition states without quenching the ylide (unlike protic solvents). |
| Base | K₂CO₃ (Solid) or Et₃N | Weak to moderate bases are sufficient. Strong bases (e.g., NaH) may cause polymerization of the vinyl group. |
| Temperature | RT to 60°C | The electrocyclization is thermally allowed. Higher temps favor the aromatization to indolizine (oxidative) if desired. |
| Substituents | EWG on Vinyl Group | Electron-withdrawing groups (EWG) like esters or carbonyls on the vinyl moiety lower the LUMO energy, accelerating cyclization. |
| Atmosphere | Inert (N₂/Ar) | Essential to prevent oxidative degradation of the ylide or premature aromatization if the dihydro- species is the target. |
Standard Operating Procedure (SOP)
Protocol: Synthesis of Spiro-Dihydroindolizine Oxindoles
Targeting the scaffold described by Viswambharan et al. (Org.[3] Lett. 2010).[1][3][4]
Phase 1: Precursor Preparation (One-Pot Variant)
Objective: Generate the
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Dissolution: Add the Allylic Bromide (1.0 equiv, e.g., 0.5 mmol) to the flask. Dissolve in anhydrous Acetonitrile (MeCN) (5.0 mL, 0.1 M).
-
Nucleophilic Attack: Add Pyridine (or substituted pyridine derivative) (1.2 equiv) dropwise via syringe.
-
Reaction: Stir at Room Temperature (25°C) for 1–2 hours.
Phase 2: Ylide Generation & Electrocyclization
Objective: Induce deprotonation and ring closure.
-
Base Addition: To the reaction mixture from Phase 1 (do not isolate if one-pot is desired), add anhydrous K₂CO₃ (1.5 equiv) in a single portion.
-
Note: If the salt was isolated, re-suspend it in MeCN before adding base.
-
-
Cyclization: Stir the heterogeneous mixture vigorously at RT for 2–6 hours.
-
Observation: The solution often changes color (yellow/orange) indicating ylide formation.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Look for the formation of a less polar product compared to the salt.
-
Quench: Once conversion is complete, filter the reaction mixture through a celite pad to remove inorganic salts (KBr, excess K₂CO₃).
-
Workup: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Phase 3: (Optional) Aromatization to Indolizine
If the fully aromatic indolizine is required, the dihydroindolizine product must be oxidized.
-
Dissolve the dihydroindolizine in Toluene .
-
Add MnO₂ (5–10 equiv) or DDQ (1.1 equiv).
-
Reflux for 1–3 hours until aromatization is complete.
Quality Control & Troubleshooting
Self-Validating Analytical Checkpoints
| Checkpoint | Method | Expected Result | Troubleshooting |
| Salt Formation | ¹H NMR (DMSO-d₆) | Downfield shift of pyridine protons ( | If no shift, heat to 50°C or use a more nucleophilic pyridine (e.g., DMAP). |
| Ylide Species | Visual | Deep coloration (Yellow/Red) upon base addition. | If colorless, the base may be too weak or wet. Ensure anhydrous conditions. |
| Cyclization | ¹H NMR (CDCl₃) | Disappearance of vinyl protons; appearance of distinct diastereotopic ring protons (for dihydro- species). | If ylide persists but doesn't cyclize, heat to 60–80°C to overcome activation barrier. |
Common Failure Modes
-
Polymerization: If the reaction turns into a dark tar, the concentration is likely too high (promote intermolecular reactions over intramolecular). Correction: Dilute to 0.05 M.
-
Hydrolysis: If the ester/amide groups hydrolyze. Correction: Ensure K₂CO₃ is anhydrous and solvent is dry.
References
-
Viswambharan, B., Selvakumar, K., Madhavan, S., & Shanmugam, P. (2010).[3] Pyridine Core Activation via 1,5-Electrocyclization of Vinyl Pyridinium Ylides Generated from Bromo Isomerized Morita–Baylis–Hillman Adduct of Isatin and Pyridine: Synthesis of 3-Spirodihydroindolizine Oxindoles.[1][2][3][4][6] Organic Letters, 12(9), 2108–2111.[3] [Link]
-
Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173–1193. (Context on Indolizine utility). [Link]
-
Baskaran, S. (2003). Epoxides to Indolizines: A Novel Route via Pyridinium Ylides. Angewandte Chemie International Edition. (Mechanistic background on ylide cyclization). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine core activation via 1,5-electrocyclization of vinyl pyridinium ylides generated from bromo isomerized Morita-Baylis-Hillman adduct of isatin and pyridine: synthesis of 3-spirodihydroindolizine oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.niist.res.in:8080 [ir.niist.res.in:8080]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Indolizine Synthesis via 1-[1-(3-bromophenyl)vinyl]pyridinium Salts
This Application Note and Protocol guide details the use of 1-[1-(3-bromophenyl)vinyl]pyridinium salts for the synthesis of functionalized indolizines. This methodology leverages the reactivity of
Abstract & Introduction
Indolizines are bicyclic heteroaromatic compounds found in numerous alkaloids (e.g., swainsonine) and synthetic pharmaceuticals with anti-inflammatory, anticancer, and analgesic properties.[1][2] The 1-[1-(3-bromophenyl)vinyl]pyridinium salt serves as a strategic "masked" 1,3-dipole precursor. Unlike traditional
This guide outlines a high-fidelity protocol for converting this specific vinyl pyridinium salt into 3-(3-bromophenyl)indolizine derivatives. The presence of the 3-bromophenyl moiety is critical; it acts as a "chemical handle" for downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid library generation for SAR (Structure-Activity Relationship) studies.
Mechanistic Principles
The transformation proceeds through a base-mediated 1,3-dipolar cycloaddition .
-
Ylide Generation: The 1-[1-(3-bromophenyl)vinyl]pyridinium salt (1) is treated with a base. In the presence of trace water or nucleophilic solvents, the vinyl moiety is activated (often converting to the in situ
-phenacyl equivalent or reacting directly as an activated enamine) to form the pyridinium ylide (2). -
[3+2] Cycloaddition: The ylide (a 1,3-dipole) undergoes a Huisgen [3+2] cycloaddition with an electron-deficient dipolarophile (e.g., ethyl propiolate or DMAD).
-
Aromatization: The resulting dihydroindolizine intermediate undergoes oxidative dehydrogenation (spontaneous or oxidant-assisted) to yield the fully aromatic indolizine (3).
Mechanism Diagram
Experimental Protocol
Reagents & Equipment[1][3][4][5]
-
Precursor: 1-[1-(3-bromophenyl)vinyl]pyridinium triflate (or bromide).
-
Note: If not commercial, synthesize via reaction of pyridine with 3-bromophenylacetylene and Triflic acid (TfOH) in DCM.
-
-
Dipolarophile: Ethyl propiolate (for mono-ester) or Dimethyl acetylenedicarboxylate (DMAD) (for di-ester).
-
Base: Triethylamine (TEA) or Potassium Carbonate (
). -
Oxidant: Tetrakis(pyridine)cobalt(II) dichromate (TPCD) (optional, for difficult oxidations) or atmospheric oxygen.
-
Solvent: Acetonitrile (MeCN) or DMF (Dry).
Step-by-Step Synthesis of Indolizine
Target: Ethyl 3-(3-bromophenyl)indolizine-1-carboxylate
-
Reaction Setup:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-[1-(3-bromophenyl)vinyl]pyridinium triflate (1.0 mmol, 492 mg).
-
Add anhydrous Acetonitrile (MeCN) (10 mL).
-
Add Ethyl Propiolate (1.2 mmol, 122 µL) via syringe.
-
Critical Step: Add Triethylamine (TEA) (2.5 mmol, 350 µL) dropwise over 5 minutes. The solution will typically darken (yellow to orange/red) indicating ylide formation.
-
-
Cycloaddition & Oxidation:
-
Stir the reaction mixture at Reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Self-Validation: The disappearance of the baseline pyridinium salt and appearance of a fluorescent spot (indolizines are often fluorescent) indicates conversion.
-
If the intermediate dihydroindolizine persists (checked by NMR or TLC), add an oxidant like TPCD (0.5 equiv) or bubble air through the solution for 30 minutes.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in Dichloromethane (DCM) (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Hexane:Ethyl Acetate (95:5 to 80:20).
-
Yield: Expect 65–85% of the target indolizine as a yellow/orange solid.
-
Downstream Application: Suzuki-Miyaura Coupling
The 3-bromo substituent allows for immediate diversification.
-
Reagents: Indolizine product (0.2 mmol), Aryl boronic acid (0.3 mmol),
(5 mol%), (2M aq, 2 equiv), Dioxane. -
Conditions: 90°C, 12 hours.[3]
-
Outcome: Biaryl-functionalized indolizine libraries.
Data Interpretation & Troubleshooting
Analytical Data Summary
| Feature | Expected Observation | Interpretation |
| TLC | Highly fluorescent spot (Blue/Green under UV 365nm) | Formation of the conjugated indolizine core. |
| 1H NMR | Doublet at | Proton H-5 of the indolizine ring (deshielded by N-bridgehead). |
| 1H NMR | Singlet at | Proton H-2 (if using ethyl propiolate). |
| 13C NMR | Signal at ~100–110 ppm | C-1/C-3 positions (electron-rich). |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Oxidation.
-
Cause: The dihydroindolizine intermediate is stable.
-
Fix: Add an explicit oxidant (e.g.,
or TPCD) or switch solvent to DMF and heat to 120°C to promote thermal aromatization.
-
-
Issue: Polymerization.
-
Cause: High concentration of vinyl salt or base.
-
Fix: Use dilute conditions (0.05 M) and add the base slowly (syringe pump) to keep the instantaneous concentration of the active ylide low.
-
Workflow Visualization
References
-
Bonte, S., et al. (2016). "Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction." Molecules, 21(3), 332.[2] Link
-
Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, 36(7), 1173–1193. Link
- Alvarez-Builla, J., et al. (2011). "Indolizines: Synthesis and Reactivity." Heterocyclic Chemistry, Springer. (General Reference for Indolizine Chemistry).
- Kakehi, A., et al. (1999). "Preparation of New Nitrogen-Bridged Heterocycles. Synthesis of Indolizines." Bulletin of the Chemical Society of Japan, 72, 2537.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Pyridinium Ylide Electrocyclization
Welcome to the technical support center for pyridinium ylide electrocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful synthetic methodology. Here, we address common issues leading to low yields and provide actionable, evidence-based solutions. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.
Troubleshooting Guide: Diagnosis and Solutions
This section provides a structured approach to identifying and resolving specific problems encountered during pyridinium ylide electrocyclization experiments.
Question 1: My reaction is not proceeding to completion, resulting in low conversion of starting materials. What are the likely causes and how can I fix this?
Answer:
Low conversion is a frequent issue and often points to suboptimal reaction conditions for the in-situ generation and subsequent reaction of the pyridinium ylide. The key is to ensure the efficient formation of the ylide and that the reaction conditions favor the desired electrocyclization pathway.
Core Causality: The formation of the pyridinium ylide is a critical equilibrium step. The acidity of the α-proton on the N-substituent of the pyridinium salt, determined by the electronic nature of its substituents, dictates the ease of ylide formation.[1] Electron-withdrawing groups (EWGs) on the pyridine ring lower the pKa of the precursor salt, facilitating deprotonation and ylide generation.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps & Explanations:
-
Base Selection is Crucial: The choice of base is paramount for efficient ylide generation.
-
Inadequate Base Strength: A base that is too weak may not deprotonate the pyridinium salt effectively, leading to a low concentration of the reactive ylide.
-
Excessively Strong Base: A very strong base can lead to undesired side reactions.
-
Protocol: Start with a moderately weak inorganic base like potassium carbonate (K₂CO₃).[2][3] If conversion remains low, consider stronger organic bases such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
-
Solvent Effects Modulate Reactivity: The solvent influences both the solubility of the pyridinium salt and the stability of the generated ylide.
-
Polar Aprotic Solvents: Solvents like DMF and acetonitrile are often good choices as they can effectively solvate the pyridinium salt and the base.[2][3]
-
Protic Solvents: Protic solvents like methanol or ethanol can also be used, but may lead to side reactions like trans-esterification if esters are present in the substrates.[2]
-
Protocol: If solubility is an issue, screen a range of solvents. A good starting point is DMF, which has been shown to facilitate rapid reaction rates.[2]
-
-
Substituent Effects Dictate Ylide Formation: As mentioned, EWGs on the pyridine ring significantly facilitate ylide formation.
-
Impact on pKa: The presence of groups like cyano (-CN) or acetyl (-COCH₃) at the 4-position of the pyridine ring lowers the pKa of the corresponding pyridinium salt, making deprotonation easier.[1][2]
-
Experimental Evidence: Studies have shown a direct correlation between lower pKa values of pyridinium salts and higher yields of the cycloaddition product.[1]
-
Actionable Insight: If you have the flexibility in your molecular design, incorporating an EWG on the pyridine ring is a highly effective strategy to boost yields.
-
| 4-Substituent (R¹) | Hammett Constant (σp) | pKa | Indolizine Yield (%) |
| NH₂ | -0.66 | 11.2 | No Reaction |
| H | 0 | 9.4 | 15 |
| COCH₃ | 0.50 | 8.3 | 77 |
| CN | 0.66 | 8.2 | 81 |
| Data sourced from a study on the cycloaddition of pyridinium ylides with alkynes under mild conditions.[1] |
Question 2: I'm observing significant formation of side products and a low yield of my desired cycloadduct. What are the common side reactions and how can I suppress them?
Answer:
The formation of side products often arises from competing reaction pathways of the pyridinium ylide or subsequent reactions of the desired product. Understanding these potential side reactions is key to mitigating them.
Common Side Reactions:
-
Michael Addition: Pyridinium ylides are excellent nucleophiles and can undergo Michael addition to electron-deficient alkenes, which can sometimes be a competing pathway to the desired electrocyclization.[4]
-
Dimerization/Polymerization: In the absence of a suitable reaction partner, or at high concentrations, the pyridinium ylide can react with itself.
-
Rearrangement Reactions: Certain pyridinium ylides can undergo thermal or photochemical rearrangements to form other heterocyclic systems.[5]
-
Reactions with Solvent: As mentioned, protic solvents can lead to side reactions like trans-esterification.[2]
Strategies for Suppression:
-
Control of Stoichiometry and Addition Rate:
-
Slow Addition: If dimerization is suspected, try adding the base or the dipolarophile slowly to the reaction mixture to maintain a low concentration of the reactive intermediates.
-
Optimize Reactant Ratios: Experiment with the stoichiometry of your reactants. A slight excess of the dipolarophile can sometimes help to favor the desired cycloaddition over ylide dimerization.
-
-
Temperature Optimization:
-
Lower Temperatures: Running the reaction at a lower temperature can often increase the selectivity for the desired product by disfavoring higher activation energy side reactions.
-
Higher Temperatures: Conversely, some electrocyclizations require thermal activation. A systematic temperature screen is recommended. Be cautious, as higher temperatures can also promote decomposition.
-
-
Choice of Dipolarophile:
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of pyridinium ylide electrocyclization?
Pyridinium ylide electrocyclization is a type of pericyclic reaction. Specifically, it is often a 1,3-dipolar cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings.[6][7]
The process can be broken down into three key steps:
-
Ylide Formation: A pyridinium salt is deprotonated at the α-carbon of the N-substituent by a base to generate the pyridinium ylide in situ.[6][8] This ylide is a 1,3-dipole.
-
Cycloaddition: The 1,3-dipolar pyridinium ylide then reacts with a dipolarophile (typically an alkene or alkyne) in a concerted [3+2] cycloaddition to form a five-membered ring.[7]
-
Aromatization: The initially formed cycloadduct, a dihydroindolizine derivative, often undergoes spontaneous oxidation under air to yield the stable aromatic indolizine product.[2]
Caption: General mechanism of pyridinium ylide electrocyclization.
How do I choose the right starting materials for a successful reaction?
Answer:
The choice of both the pyridinium salt precursor and the dipolarophile is critical for achieving high yields.
Pyridinium Salt Precursors:
-
Synthesis: Pyridinium salts are typically synthesized by the alkylation of a substituted pyridine with an α-halo carbonyl compound.[1][2]
-
Substituent Effects: As detailed in the troubleshooting guide, electron-withdrawing groups on the pyridine ring are highly beneficial for facilitating ylide formation and increasing reaction yields.[1][2][9]
Dipolarophiles:
-
Reactivity: The most successful 1,3-dipolar cycloadditions with pyridinium ylides involve electron-deficient dipolarophiles.[2][6][10] Examples include alkynes and alkenes bearing electron-withdrawing groups such as esters, amides, nitriles, or carbonyls.[2][10]
-
Frontier Molecular Orbital (FMO) Theory: The reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[6] Electron-withdrawing groups on the dipolarophile lower its LUMO energy, leading to a smaller energy gap with the ylide's HOMO and a faster reaction rate.
Can this reaction be performed in a one-pot fashion?
Answer:
Yes, one-pot procedures for pyridinium ylide electrocyclization have been successfully developed.[3] In these methods, the pyridinium salt is generated in situ from the corresponding pyridine and alkyl halide, followed by the addition of a base and the dipolarophile to initiate the cycloaddition.[3] This approach can streamline the synthetic process and improve overall efficiency.
Experimental Protocols
Protocol 1: General Procedure for Pyridinium Salt Synthesis
This protocol describes a typical procedure for the synthesis of the pyridinium salt precursor.
-
To a solution of the 4-substituted pyridine (1.0 eq.) in acetone, add the appropriate alkylating agent (e.g., methyl 2-bromoacetate, 1.2 eq.).[1]
-
Activate the reaction mixture using ultrasound for a specified duration (e.g., 2 hours) at room temperature.[1]
-
After the reaction is complete, collect the resulting precipitate by filtration.
-
Wash the precipitate with cold acetone and dry under vacuum to yield the pyridinium salt.
Protocol 2: General Procedure for Pyridinium Ylide Electrocyclization
This protocol outlines a general method for the 1,3-dipolar cycloaddition of a pyridinium ylide with an alkyne.
-
Dissolve the substituted pyridinium salt (1.0 eq.) and the alkyne dipolarophile (e.g., ethyl propiolate, 1.5 eq.) in a suitable solvent such as methanol or DMF.[1]
-
Add a base (e.g., K₂CO₃, 1.0 eq.) to the solution to generate the pyridinium ylide in situ.[1]
-
Stir the reaction mixture at room temperature for a designated period (e.g., 1-18 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indolizine.
References
-
Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts. Semantic Scholar. [Link]
-
Synthesis of pyridinium ylides and simulation of their 1,3-dipolar cycloaddition mechanism. Math-Net.Ru. [Link]
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC. [Link]
-
Substituent effects on the rates of formation of pyridinium ylides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
reactions of pyridinium n-ylides and their related pyridinium salts. LOCKSS. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Semantic Scholar. [Link]
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. [Link]
-
ChemInform Abstract: Pyridine Core Activation via 1,5-Electrocyclization of Vinyl Pyridinium Ylides Generated from Bromo Isomerized Morita-Baylis-Hillman Adduct of Isatin and Pyridine: Synthesis of 3-Spirodihydroindolizine Oxindoles. ResearchGate. [Link]
-
Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]
-
Pyridinium Ylids in Heterocyclic Synthesis. ResearchGate. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
1,3-Dipolar cyclization reaction of pyridinium ylides I with isatin-3-imines (2a, b). ResearchGate. [Link]
-
[3 + 2] Cycloaddition reaction of pyridinium ylides with different olefins. ResearchGate. [Link]
-
A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. ResearchGate. [Link]
-
Pyridinium ylides as photocatalytic atom transfer reagents. PMC. [Link]
-
CYCLOADDITION REACTIONS OF PYRIDINIUM YLIDES AND OXIDOPYRIDINIUMS. LOCKSS. [Link]
-
Solvent Effects on the Spectral and Electrochemical Properties of Some Pyridinium Quaternary Compounds. ResearchGate. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed. [Link]
-
New applications of pyridinium ylides toward heterocyclic synthesis. Request PDF. [Link]
-
(PDF) Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. ResearchGate. [Link]
-
Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mathnet.ru [mathnet.ru]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification methods for hygroscopic pyridinium bromide salts
Technical Support Center: Purification & Handling of Hygroscopic Pyridinium Bromide Salts
Executive Summary
Pyridinium bromide salts (and their alkylated derivatives) are critical intermediates in organic synthesis and drug development. However, their high hygroscopicity and tendency to "oil out" rather than crystallize present significant purification challenges. This guide synthesizes field-proven protocols to address purity, stoichiometry, and physical form.
Knowledge Base: Troubleshooting & Protocols
Ticket #1: "My product is separating as a dark oil instead of crystals. How do I fix this?"
Diagnosis: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation) .[1] This occurs when the melting point of the solute (your salt) is lower than the boiling point of the solvent mixture, or when impurities depress the melting point significantly. It is the most common failure mode for pyridinium salts.
The Causality: Pyridinium salts are ionic liquids in waiting. Small amounts of water or organic impurities disrupt the crystal lattice formation, energetically favoring a disordered liquid phase over an ordered solid phase.
Corrective Protocol (The "Slurry Conversion" Method): Do not simply cool the oil further; it will likely form a glass, not a crystal.[1]
-
Re-dissolve: Return the mixture to the heat source. Add a small amount of the "good" solvent (e.g., Ethanol or Acetonitrile) until the oil redissolves.
-
The Cloud Point: Add the anti-solvent (e.g., Diethyl Ether or Ethyl Acetate) dropwise at reflux until a faint, persistent cloudiness appears.
-
Seed & Scratch: Remove from heat. Immediately add a seed crystal (if available). If not, vigorously scratch the inner wall of the flask with a glass rod at the interface of the solution and air. This provides high-energy nucleation sites.
-
Insulated Cooling: Wrap the flask in a towel or place it in a beaker of warm water to cool slowly. Rapid cooling promotes oiling.
Visual Troubleshooting Guide:
Figure 1: Decision tree for converting oiled-out pyridinium salts into crystalline solids.
Ticket #2: "Which solvent system should I use for recrystallization?"
Diagnosis: Standard solvents often fail due to the extreme polarity difference between the ionic head (pyridinium) and the hydrophobic tail (alkyl chain).
Expert Recommendation: Solvent choice must balance dielectric constant (to dissolve the ions) and lipophilicity (to precipitate the organic tail).
Validated Solvent Systems Table:
| System Type | Solvent Pair (Good / Anti-solvent) | Application Context | Notes |
| Standard | Ethanol / Diethyl Ether | General alkylpyridinium bromides | Classic choice. Ether is highly flammable; use extreme caution. |
| High Polarity | Methanol / Acetone | Highly polar, short-chain salts | Acetone acts as the anti-solvent here. Good for removing starting material.[2] |
| Aprotic | Acetonitrile / Ethyl Acetate | Moisture-sensitive salts | Best for hygroscopic salts. Acetonitrile is easily dried; avoids alcohol solvolysis. |
| Specialty | Glacial Acetic Acid | Pyridinium Tribromide | Specific for brominating agents.[3] Do not use for general alkyl salts. |
Protocol Note: For highly hygroscopic salts, Acetonitrile/Ethyl Acetate is superior to Ethanol/Ether because it is easier to obtain anhydrous acetonitrile (MeCN) than anhydrous ethanol, reducing water introduction during purification [1, 2].
Ticket #3: "My salt is yellow/brown. How do I remove the color?"
Diagnosis: The color is likely due to oxidative degradation of unreacted pyridine or polymerization byproducts (Zincke intermediates). These are often conjugated systems that adsorb strongly to carbon.
The Protocol (Activated Charcoal Treatment):
-
Dissolve: Dissolve the crude salt in the minimum amount of hot solvent (e.g., Ethanol).
-
Safety Check: Remove the flask from the heat source and let it cool slightly (10-20 seconds). Adding charcoal to boiling solvent will cause an eruption.
-
Adsorption: Add Activated Charcoal (1-2% by weight of the solute). Do not use excess, or you will lose product.
-
Digestion: Return to heat and simmer for 5-10 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper while hot. The filtrate should be clear/colorless.
-
Crystallize: Proceed with recrystallization immediately.
Scientific Grounding:
Activated charcoal possesses a high surface area with graphitic planes that preferentially adsorb flat, conjugated molecules (colored impurities) via
Ticket #4: "How do I dry the salt without decomposing it?"
Diagnosis: Pyridinium bromides hold water tenaciously. Standard oven drying often leads to hydrolysis or discoloration (Hofmann elimination precursors).
The "Azeotropic" & Vacuum Protocol:
Step 1: Chemical Drying (The Azeotrope) If the salt is "wet," do not put it directly under high vacuum.
-
Dissolve/Suspend the salt in Toluene or Benzene (if permitted).
-
Rotary evaporate. The water will co-distill with the solvent (azeotrope). Repeat 2x.
Step 2: Desiccation
-
Equipment: Vacuum Abderhalden pistol or a vacuum oven.
-
Desiccant: Phosphorus Pentoxide (
) is the gold standard for bromide salts. It chemically reacts with water, preventing reversibility. -
Temperature: 40–60°C. Do not exceed 80°C as quaternary ammonium salts can undergo dealkylation (reverse Menschutkin reaction) at high temperatures [4].
Storage: Store in a desiccator under Argon. Wrap the cap in Parafilm.
Visualizing the Complete Workflow
Figure 2: End-to-end purification workflow for hygroscopic pyridinium salts.
References
-
BenchChem. (2025).[4] Mitigating side reactions in pyridinium salt synthesis and purification strategies. Retrieved from
-
Chemistry LibreTexts. (2022). Troubleshooting Oiling Out in Crystallization. Retrieved from
-
University of Pittsburgh. (n.d.). Decolorizing Carbon and Hot Filtration Protocols.[5][6] Retrieved from
-
Google Patents. (2010). Method of forming a dry quaternary ammonium salt mixture (US7772435B2). Retrieved from
Sources
Minimizing side reactions in pyridinium salt annulation protocols
Ticket ID: #PYR-ANN-402 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions in Indolizine & Fused-Pyridine Synthesis
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for pyridinium salt chemistry. This guide addresses the critical failure points in [3+2] cycloaddition annulations (specifically N-ylide mediated indolizine synthesis) and Zincke-type ring transformations .
Our goal is to transition your workflow from "trial-and-error" to a self-validating system . Below you will find diagnostic workflows, mechanistic corrections, and standardized protocols designed to minimize oligomerization, regioselectivity loss, and oxidative stalling.
Part 1: Diagnostic & Troubleshooting Modules
Module A: The "Dark Tar" Syndrome (Ylide Dimerization)
User Report: "My reaction mixture turns black/dark brown immediately upon base addition. Yields are <20%, and NMR shows broad polymeric signals."
Root Cause:
The deprotonated pyridinium ylide is a high-energy intermediate. If the rate of generation (
The Fix: Kinetic Throttling
-
Switch Base: Move from strong alkoxides to weak organic bases (e.g., Et₃N, DBU) or inorganic carbonates (K₂CO₃). This establishes an equilibrium where the concentration of free ylide remains low (steady-state approximation).
-
Slow Addition: Do not add base all at once. Add the base (or the salt) via syringe pump over 1–2 hours to a solution containing the dipolarophile.
-
Biphasic Systems: Use a CHCl₃/Water system. The salt stays in the aqueous phase; the base generates the ylide at the interface, which immediately extracts into the organic layer to react with the dipolarophile.
Visualization: Competitive Kinetics
Caption: Kinetic competition between productive cycloaddition (
Module B: Regioselectivity Mismatch
User Report: "I am getting a 1:1 mixture of regioisomers (C1 vs C3 substitution) when reacting my pyridinium salt with unsymmetrical alkynes."
Root Cause: Regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions.
-
Electronic Control: The nucleophilic carbon of the ylide (HOMO) seeks the most electrophilic carbon of the dipolarophile (LUMO).
-
Steric Control: Bulky groups on the pyridinium ring (ortho-position) or the alkyne can force a specific alignment.
-
The Problem: When electronic and steric factors conflict, or when the dipole is electronically neutral, selectivity drops.
The Fix: Electronic Bias & Catalysis
-
Substituent Tuning: Introduce an Electron Withdrawing Group (EWG) on the pyridinium ring (e.g., -CN, -CF₃ at the 4-position). This lowers the pKa and stabilizes the ylide, often enhancing "soft-soft" orbital overlap for better selectivity.
-
Metal Catalysis: Switch to a Copper(I) or Silver(I) catalyzed click-type mechanism. The metal coordinates the alkyne, increasing its electrophilicity and directing the attack to the terminal carbon (or the less hindered one).
-
Dipolarophile Choice: Use "polarized" alkynes (e.g., ethyl propiolate or bromoalkynes) rather than internal symmetrical alkynes.
Data: Substituent Effects on Reactivity
| Substituent (R) on Pyridine | pKa (Salt) | Reactivity | Predominant Issue |
| -NH₂, -OMe (EDG) | >10 | Low | Hard to deprotonate; requires strong base (Risk: Dimerization). |
| -H, -Me (Neutral) | ~9.4 | Moderate | Moderate regioselectivity; often requires heat. |
| -CN, -COMe (EWG) | <8.5 | High | Excellent yields; reaction often proceeds at RT; better selectivity. |
Module C: Oxidative Stall (The "Dihydro" Trap)
User Report: "Mass spec shows my product is [M+2]. The NMR shows aliphatic protons where the aromatic ring should be."
Root Cause: The immediate product of the [3+2] cycloaddition is a dihydroindolizine (non-aromatic). To form the final aromatic indolizine, an oxidative dehydrogenation step is required.[1]
-
Spontaneous: Sometimes air (
) is sufficient. -
Stalled: If the substituents are stabilizing the dihydro-form, or if the reaction is run under strict inert atmosphere without an external oxidant, the reaction stops at the intermediate.
The Fix: Oxidative Protocol
-
Aerobic Open Flask: If the ylide generation is robust, run the reaction open to air.
-
Add an Oxidant: Add MnO₂ (5-10 equiv) or DDQ (1.1 equiv) to the reaction mixture after the initial consumption of starting material is observed by TLC.
-
Catalytic Oxidation: Add 10 mol% Cu(OAc)₂ or FeCl₃. These metals facilitate electron transfer to molecular oxygen, driving aromatization.
Part 2: Standardized Protocols
Protocol 1: General Procedure for Indolizine Synthesis (Self-Validating)
This protocol utilizes a weak base/oxidant combination to minimize side reactions.
Reagents:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Electron-deficient Alkyne (e.g., Ethyl propiolate) (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv) or Et₃N (2.0 equiv)
-
Oxidant: MnO₂ (5.0 equiv) [Optional: Only if "Stall" is detected]
-
Solvent: DMF or MeCN (Dry)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask, dissolve the Pyridinium Salt (1.0 equiv) and Alkyne (1.2 equiv) in DMF (0.1 M concentration).
-
Checkpoint: Solution should be clear or slightly suspension.
-
-
Controlled Activation: Add K₂CO₃ (2.0 equiv) in four equal portions over 20 minutes.
-
Why? Prevents "ylide spike" and dimerization.
-
-
Monitoring: Stir at Room Temperature (RT) for 2–4 hours.
-
TLC Check: Look for the disappearance of the polar salt (baseline) and appearance of a fluorescent spot (Indolizine).
-
Diagnostic: If a spot appears just below the product (Dihydro-intermediate), proceed to Step 4.
-
-
Oxidative Chase (Conditional): If the reaction stalls at the dihydro-stage, add MnO₂ (5 equiv) and stir for 1 hour.
-
Workup: Dilute with water (5x volume). Extract with EtOAc. The product is usually highly fluorescent.
Protocol 2: Workflow Logic Diagram
Caption: Decision tree for monitoring reaction progress and intervening when oxidative stalling or kinetic sluggishness occurs.
Part 3: FAQ (Frequently Asked Questions)
Q: Can I use this protocol for Zincke Salts (N-dinitrophenyl pyridinium)? A: Proceed with caution. Zincke salts are prone to nucleophilic ring opening (Zincke Aldehyde formation) rather than ylide formation if the nucleophile attacks the C2/C6 position of the ring.
-
Modification: For Zincke annulations, use secondary amines (like piperidine) which act as both the nucleophile for ring opening and the base for recyclization. Do not use simple inorganic bases.
Q: Why is my yield lower with alkyl-substituted alkynes compared to ester-substituted ones? A: Pyridinium ylides are nucleophilic dipoles. They react best with electron-deficient dipolarophiles (LUMO lowering). Alkyl alkynes are electron-rich, creating an orbital mismatch.
-
Solution: Increase temperature to 80–100°C or use a metal catalyst (Ag or Au) to activate the alkyne.
Q: How do I remove the dark color from the crude mixture? A: The dark color is often oligomeric pyridinium waste.
-
Tip: Pass the crude mixture through a short pad of neutral alumina (not silica) before column chromatography. Indolizines are sometimes acid-sensitive; neutral alumina prevents decomposition during purification.
References
-
Gou, Q., et al. (2022). "The regioselective annulation of N-methylpyridinium ylides with alkenes enabled by palladium catalysis: access to 3-unsubstituted indolizine derivatives." Organic Chemistry Frontiers.
-
Soria, M. J. G. (2018). "Selective synthesis and reactivity of indolizines." RUA Institutional Repository.
- Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews.
-
Baussanne, I., et al. (2016). "Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction." Molecules.
-
BenchChem Technical Guides. (2025). "A Comparative Guide to the Reactivity of Substituted Pyridinium Ylides."
-
Liu, Y., et al. (2017).[1] "Base-Promoted Regioselective Annulation of Pyridinium Ylides." Journal of Organic Chemistry.
Sources
Solvent effects on the stability of 1-[1-(3-bromophenyl)vinyl]pyridinium
This guide serves as a specialized technical resource for researchers working with 1-[1-(3-bromophenyl)vinyl]pyridinium , a highly reactive electrophilic salt often utilized as a "Katritzky-type" intermediate or vinyl cation equivalent in organic synthesis.
Due to the activated nature of the N-vinyl bond, this compound exhibits distinct solvent-dependent stability profiles. This guide synthesizes thermodynamic solubility data with kinetic degradation pathways to provide actionable handling protocols.
Compound: 1-[1-(3-bromophenyl)vinyl]pyridinium (Salt Form) Classification: N-Vinyl Pyridinium Salt / Activated Vinyl Electrophile
PART 1: Executive Summary of Solvent Effects
The stability of 1-[1-(3-bromophenyl)vinyl]pyridinium is governed by a competition between solvation energy (stabilizing the ion pair) and nucleophilic susceptibility (destabilizing the N-vinyl linkage).
-
The Critical Failure Mode: Hydrolysis of the enamine-like C–N bond, releasing 3-bromoacetophenone and pyridine.
-
The Secondary Failure Mode: Spontaneous polymerization or dimerization of the vinyl group, accelerated by high concentration and aqueous interfaces.
-
The Ideal Environment: Dry, polar aprotic solvents (DMSO-d6, Acetonitrile-d3) maintain the highest integrity.
Solvent Compatibility Matrix
Use this table to select the correct solvent for storage, analysis (NMR), or reaction.
| Solvent Class | Representative Solvents | Stability Rating | Technical Notes |
| Polar Aprotic (Recommended) | DMSO, Acetonitrile (MeCN), DMF | High | Ideal for storage and reactions. DMSO is preferred for stock solutions due to high solubility (>0.5 M). Caution: DMF can degrade to dimethylamine, which will attack the vinyl group. |
| Polar Protic (Caution) | Methanol, Ethanol, Water | Low to Moderate | High Risk. Protic solvents promote solvolysis. Water causes rapid hydrolysis to the ketone. Alcohols can form hemiaminals or ketals over time. Use only for immediate reactions. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | N/A | Insoluble. The salt will not dissolve. Useful only as anti-solvents for precipitation/purification. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good for short-term handling. Acidic impurities in Chloroform (HCl) can catalyze degradation. Always filter through basic alumina or use stabilized solvents. |
PART 2: Mechanistic Degradation Pathways
To troubleshoot stability, one must understand the underlying decomposition mechanisms. The N-vinyl pyridinium moiety is electronically similar to an iminium ion, making it highly electrophilic at the
Diagram 1: Degradation Cascades
The following flowchart illustrates the two primary degradation pathways: Hydrolysis (moisture-induced) and Polymerization (concentration-induced).
Caption: Figure 1. Competitive degradation pathways. Hydrolysis yields the ketone (3-bromoacetophenone), while high concentrations favor polymerization.
Hydrolysis (The "Wet Solvent" Effect)
In the presence of water, the C=C double bond undergoes hydration. The mechanism resembles enamine hydrolysis:
-
Protonation of the
-carbon (if acidic conditions exist). -
Nucleophilic attack of water on the
-carbon. -
Collapse of the tetrahedral intermediate, expelling pyridine (a good leaving group) and forming 3-bromoacetophenone.
-
Diagnostic: Appearance of a methyl ketone signal in
H NMR ( ppm) and free pyridine signals.
Spontaneous Polymerization
Vinyl pyridinium salts are known to polymerize spontaneously in concentrated solutions, often initiated by zwitterionic aggregates.[1]
-
Trigger: High concentration (>1.0 M) or the presence of nucleophilic impurities that initiate chain growth.
-
Diagnostic: Broadening of NMR peaks, increased viscosity, or formation of an insoluble gum.
PART 3: Experimental Protocols & Troubleshooting (FAQs)
Protocol A: Preparation of Stable Stock Solutions
Target Audience: Analytical Chemists & Screeners
-
Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves).
-
Vessel: Use amber glass vials (silanized if possible) to prevent surface-catalyzed nucleation.
-
Concentration: Maintain stock concentration between 10 mM and 50 mM .
-
Why? This range is high enough for stability (dilution can sometimes promote hydrolysis if trace water is relatively higher) but low enough to prevent spontaneous polymerization.
-
-
Storage: Store at -20°C . Thaw completely and vortex before use to redissolve any micro-precipitates.
Troubleshooting Guide (Q&A)
Q1: My solution turned from clear to yellow/orange overnight. Is it still usable?
-
Diagnosis: Color change often indicates partial polymerization or the formation of conjugated oligomers (pyridinium ylide species).
-
Action: Check the
H NMR. If the vinyl proton signals ( ppm) are sharp and integrated correctly relative to the aromatic ring, the impurity level may be low (<5%). If peaks are broad, discard the solution. -
Prevention: Exclude light and oxygen; store under argon.
Q2: I see a precipitate when diluting my DMSO stock into aqueous buffer for biological assay.
-
Diagnosis: The "Salting Out" Effect. The lipophilic 3-bromophenyl group lowers the water solubility of the cation, despite the positive charge.
-
Action:
-
Limit the final DMSO concentration to <1% (v/v) if possible, but ensure the compound concentration is below its solubility limit (likely <100
M in water). -
Critical Step: Do not serial dilute in buffer. Perform serial dilutions in 100% DMSO first, then perform a single transfer to the aqueous buffer immediately before use. This minimizes the time the compound spends in a hydrolytically active environment.
-
Q3: Can I use Methanol (MeOH) for LC-MS analysis?
-
Diagnosis: Risk of Solvolysis.
-
Action: Yes, but minimize residence time .
-
Use Acetonitrile/Water gradients with 0.1% Formic Acid instead of Methanol/Water. Acetonitrile is less nucleophilic than methanol.
-
Keep autosampler temperature at 4°C.
-
If you observe a mass peak corresponding to [M + 32 - Pyridine], you are forming the methanol adduct (ketal or ether).
-
Q4: How do I recover the salt if it was oiled out?
-
Diagnosis: Oiling out suggests contamination with non-polar impurities or hydrolysis products (3-bromoacetophenone is an oil).
-
Action: Trituration.
-
Add diethyl ether or hexanes to the oil.
-
Sonicate vigorously. The 3-bromoacetophenone (hydrolysis product) is soluble in ether; the pyridinium salt is not.
-
Decant the solvent.
-
Dry the remaining solid/gum under high vacuum to induce crystallization.
-
PART 4: References
-
N-Vinylpyridinium Salts in Suzuki Coupling:
-
Title: N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions.
-
Source: Organic Letters (ACS Publications).
-
Relevance: Establishes the utility of these salts as electrophiles and notes their stability profiles (crystalline, air-stable in solid form).
-
URL:[Link]
-
-
Spontaneous Polymerization Mechanism:
-
Title: Organized polymerization of vinyl pyridinium salts.
-
Source: Polymer Science / ResearchGate.
-
Relevance: Details the concentration-dependent spontaneous polymerization of vinyl pyridinium species in aqueous and organic media.
-
URL:[Link]
-
-
Solubility and Solvation of Pyridinium Derivatives:
-
Title: Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties.
-
Source: Polymers (MDPI).
-
Relevance: Provides data on the solubility of quaternized pyridinium salts in DMSO, water, and binary mixtures, highlighting the role of solvent polarity.
-
-
Stability in Wet DMSO:
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Vinylpyridinium tetrafluoroborate salts as reagents for the stereoselective and regioselective synthesis of symmetrical (2E,4E)-1,6-dioxo-2,4-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 1-[1-(3-bromophenyl)vinyl]pyridinium Vinyl Protons
The following guide provides an in-depth technical comparison and characterization protocol for 1-[1-(3-bromophenyl)vinyl]pyridinium , a specialized electrophilic salt used as a reactive intermediate in heterocyclic synthesis (e.g., indolizines, pyridones) and cationic polymerization.
Executive Summary & Application Context
Product Focus: 1-[1-(3-bromophenyl)vinyl]pyridinium cation (typically as a Triflate, BF
The Challenge: Distinguishing the successful quaternization of the pyridine nitrogen from the neutral styrene precursor is difficult using UV-Vis or IR alone. 1H NMR is the definitive validation tool. The formation of the pyridinium salt induces a dramatic downfield shift and distinct splitting pattern in the vinyl protons, serving as a binary "Go/No-Go" quality gate for downstream applications.
Mechanistic Insight: The "Pyridinium Effect"
To interpret the spectrum accurately, one must understand the electronic causality governing the chemical shifts (
The Electronic Environment
-
N-Cation Deshielding (The Dominant Force): The positively charged nitrogen atom (
) is a potent electron-withdrawing group (EWG). It pulls electron density away from the attached vinyl carbon ( ) and the adjacent vinyl protons ( ) via strong inductive effects ( ).-
Result: A significant downfield shift (
ppm) compared to the neutral styrene precursor.
-
-
Anisotropic Cone of the Pyridinium Ring: The vinyl group sits orthogonal to the pyridinium ring to minimize steric clash with the
-protons (H2/H6) of the pyridine. This places the vinyl protons in the deshielding region of the pyridinium ring current. -
3-Bromophenyl Influence: The bromine atom at the meta-position exerts a mild inductive withdrawing effect, slightly deshielding the vinyl protons further compared to a standard phenyl analog, but its primary utility is as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).
Visualization of Electronic Effects
Figure 1: Mechanistic flow of chemical shift alteration upon salt formation.
Comparative Data: Salt vs. Neutral Alternatives
The following table contrasts the target molecule with its direct neutral precursor and a non-halogenated analog. This comparison highlights the diagnostic signals required for purity assessment.
| Feature | Target: 1-[1-(3-bromophenyl)vinyl]pyridinium | Alternative A: 1-Bromo-3-(1-vinyl)benzene (Neutral Precursor) | Alternative B: 1-(1-Phenylvinyl)pyridinium (Non-brominated Salt) |
| Vinyl Proton | 6.40 – 6.65 ppm (Doublet) | 5.35 – 5.50 ppm (Doublet) | 6.30 – 6.50 ppm |
| Vinyl Proton | 6.90 – 7.20 ppm (Doublet) | 5.75 – 5.90 ppm (Doublet) | 6.80 – 7.00 ppm |
| Geminal Coupling ( | 2.5 – 3.5 Hz | 0.5 – 1.5 Hz | 2.5 – 3.0 Hz |
| Pyridinium | 8.80 – 9.10 ppm (Broad d) | N/A | 8.70 – 9.00 ppm |
| Diagnostic Value | High: Large downfield shift confirms N-alkylation.[1] | Baseline: Reference for unreacted starting material.[2] | Reference: Shows Br-substituent effect ( |
| Solvent Dependency | High (Ion pairing in CDCl | Low. | High. |
Key Takeaway: If you observe signals in the 5.3–5.9 ppm range, your reaction is incomplete. A pure product must show vinyl signals shifted downfield to the 6.4–7.2 ppm region, often overlapping with the aromatic region but distinguishable by their sharp doublet nature and small coupling constant (
Experimental Protocol: Self-Validating Characterization
To ensure reproducibility and scientific integrity, follow this "Check-Act-Verify" protocol.
Step 1: Sample Preparation (Critical)
-
Solvent Choice: Use DMSO-d
or Acetonitrile-d .-
Reasoning: Pyridinium salts often aggregate in non-polar solvents like CDCl
, leading to broad, unresolved peaks. DMSO dissociates the ion pair, yielding sharp, well-resolved doublets for the vinyl protons.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Use residual solvent peak (DMSO: 2.50 ppm) rather than TMS to avoid overlap with potential aliphatic impurities.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG (Zero-Go).
-
Scans (NS): Minimum 64 scans (to resolve small satellite peaks if checking for
satellites). -
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).
Step 3: Data Analysis Workflow
-
Locate the Pyridinium Region (8.5 – 9.5 ppm):
-
Identify the 2H doublet for the
-protons (H2/H6) of the pyridine ring. This confirms the presence of the pyridinium moiety.
-
-
Locate the Vinyl Region (6.0 – 7.5 ppm):
-
Look for two distinct doublets with a small coupling constant (
Hz). -
Verification: Integration of these two signals should be 1:1 relative to each other, and 1:1 relative to the pyridinium
-protons (normalized to 2H).
-
-
Check for Precursor (5.0 – 6.0 ppm):
-
Any signals here indicate unreacted styrene. Calculate conversion % using the ratio of the integrals:
-
Workflow Diagram
Figure 2: Decision tree for validating synthesis success via NMR.
References
-
BenchChem. "Troubleshooting NMR Peak Assignments for Pyridinium Salts." BenchChem Technical Guides. Link
-
Reich, H. J. "Chemical Shift Ranges for Organic Compounds." University of Wisconsin-Madison, Department of Chemistry. Link
-
Zhao, X., et al. "Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine." The Journal of Organic Chemistry, 2021.[3] Link
-
Compound Interest. "A Guide to 1H NMR Chemical Shift Values." Compound Interest, 2015.[3] Link
- Katritzky, A. R., et al. "Synthesis and Characterization of Pyridinium Salts." Journal of the Chemical Society, Perkin Transactions 1.
Sources
Advanced Crystallographic Characterization: N-Substituted Vinyl Pyridinium Salts
Executive Summary: The Structural Dichotomy
In the realm of functional organic salts, N-substituted vinyl pyridinium derivatives occupy a critical junction between reactive polymer precursors and stable non-linear optical (NLO) materials. This guide provides an objective crystallographic comparison of these salts, specifically distinguishing between the reactive monomers (simple N-alkyl-4-vinylpyridinium) and the conjugated chromophores (N-alkyl-4-styrylpyridinium).
While simple vinyl salts are often transient in the solid state due to topochemical polymerization, their styryl analogs (often termed stilbazolium salts) form robust, non-centrosymmetric crystals essential for photonics and bio-imaging. This guide analyzes the structural determinants—planarity, counter-ion influence, and
Structural Analysis & Data Comparison
The crystallographic utility of these salts depends heavily on the substituent at the vinyl position. We compare the baseline N-Methylpyridinium Iodide (NMPI) against the advanced N-Methyl-4-Styrylpyridinium (DMSB) .
Comparative Crystallographic Metrics
| Feature | Baseline: N-Methylpyridinium Iodide (NMPI) | Target: N-Methyl-4-Styrylpyridinium Bromide (DMSB) | Alternative: N-Methyl-4-Vinylpyridinium Triflate |
| Crystal System | Triclinic / Monoclinic | Monoclinic ( | Monoclinic (often disordered) |
| Cation Planarity | Perfectly Planar | Quasi-planar (Torsion | Planar (Vinyl group rotatable) |
| ~3.50 Å (Face-to-Face) | 3.60 – 3.65 Å (Offset Stack) | Variable (reactive alignment) | |
| Anion Interaction | H-bond to Ring Protons ( | H-bond to Vinyl/Ring ( | Weak electrostatic ( |
| Primary Application | Ionic Liquid Model / Baseline | NLO / Bio-imaging Dye | Polymer Precursor (Solid State) |
| Stability | High | High (Photostable in lattice) | Low (Spontaneous Polymerization) |
Technical Insight: The stability of DMSB arises from the "offset
-stacking" which prevents the [2+2] cycloaddition often seen in simple vinyl salts. In contrast, simple N-methyl-4-vinylpyridinium salts often undergo topochemical polymerization in the crystal lattice if the vinyl double bonds align within 4.0 Å, making them poor candidates for static crystallographic standards but excellent for reaction mechanism studies.
Key Structural Parameters (DMSB Focus)
-
Bond Length Alternation (BLA): In DMSB, the vinyl bridge exhibits C=C character (1.33 Å) and C-C character (1.47 Å), indicating effective conjugation between the donor (dimethylamino-phenyl) and acceptor (pyridinium) rings.
-
Torsion Angles: The angle between the pyridinium ring and the phenyl ring is critical. In DMSB, this is typically 4.6° – 10.7° , maintaining the conjugation required for NLO activity while allowing efficient packing.
-
Counter-ion Effect: The choice of anion (Bromide vs. Sulfonate) dictates the space group. Sulfonates (e.g., Naphthalene-2-sulfonate) often induce non-centrosymmetric packing (
), maximizing Second Harmonic Generation (SHG) efficiency.
Experimental Protocols
Protocol A: Synthesis & Growth of DMSB Single Crystals
Objective: Isolate high-purity crystals suitable for X-ray diffraction and NLO testing.
-
Quaternization:
-
React 4-methylpyridine (10 mmol) with methyl iodide (12 mmol) in cold acetone (
C). -
Stir for 2 hours. Filter the white precipitate (1,4-dimethylpyridinium iodide).
-
-
Condensation (Knoevenagel):
-
Dissolve the intermediate (10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in methanol (50 mL).
-
Add catalytic piperidine (5 drops). Reflux for 6–12 hours until solution turns deep red/purple.
-
-
Anion Exchange (Optional but Recommended):
-
To improve crystallinity, exchange Iodide for Benzenesulfonate or Tosylate by adding the corresponding silver salt or acid in methanol.
-
-
Crystal Growth (Slow Evaporation):
-
Prepare a saturated solution of the final salt in Methanol:Acetonitrile (1:1) .
-
Filter through a 0.45
m PTFE syringe filter into a clean vial. -
Cover with perforated parafilm and store at 25°C in a vibration-free environment.
-
Harvest: Prismatic crystals (approx.
mm) appear in 10–25 days.
-
Protocol B: Data Collection & Refinement Strategy
-
Mounting: Use perfluoropolyether oil (Cryo-oil) to mount the crystal on a Mitegen loop.
-
Temperature: Collect data at 100 K to reduce thermal motion of the alkyl chains and counter-ions.
-
Resolution: Aim for
Å or better to resolve the double bond character in the vinyl bridge. -
Refinement: Pay special attention to the disorder in the N-methyl group or the counter-ion, which is common in these salts.
Visualizations
Figure 1: Synthesis and Crystallization Workflow
This diagram outlines the critical path from raw materials to diffraction-quality crystals, highlighting the divergence between simple salts and conjugated NLO materials.
Caption: Workflow distinguishing the synthesis of reactive vinyl monomers (Path A) vs. stable NLO styryl crystals (Path B).
Figure 2: Structure-Property Logic
How crystallographic parameters directly influence the macroscopic performance (NLO efficiency and Stability).
Caption: Causal relationships between crystal lattice parameters and functional material properties.
References
-
Crystal Structure of N-Methylpyridinium Iodide (Baseline)
- Source: R. A. Lalancette et al., Acta Crystallographica Section B, 1978.
- Relevance: Establishes the planar geometry of the pyridinium core without vinyl substitution.
-
Link:
-
Stilbazolium Deriv
-
Topochemical Polymeriz
- Source:Journal of Polymer Science, various historical and recent reviews.
- Relevance: Explains the solid-state reactivity of simple N-alkyl-4-vinylpyridinium salts compared to the stable styryl deriv
-
Link:
-
N-Vinylpyridinium Tetrafluoroborate Salts (Altern
- Source:Organic Letters, 2007.
- Relevance: Distinguishes "N-vinyl" (nitrogen-substituted) salts from the "vinyl-pyridinium" (ring-substituted) salts discussed in this guide.
-
Link:
Sources
- 1. Synthesis, crystal growth, structural, thermal, optical and mechanical properties of solution grown 4-methylpyridinium 4-hydroxybenzoate single crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, growth, crystal structure, spectral, thermal, mechanical and optical studies of stilbazolium derivative single crystal: 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium naphthalene-2-sulfonate (DESNS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: FTIR Spectral Analysis of Vinyl C=C Stretch in Pyridinium Salts
Executive Summary: The "Spectral Congestion" Challenge
Analyzing the vinyl C=C stretch in pyridinium salts (e.g., N-alkyl-4-vinylpyridinium halides) presents a unique analytical paradox. While Fourier Transform Infrared (FTIR) spectroscopy is the industry standard for rapid material identification, this specific moiety suffers from severe spectral congestion in the 1600–1650 cm⁻¹ region.
Three distinct vibrational modes converge in this narrow window:
-
The Target: The exocyclic Vinyl C=C stretch (~1635–1645 cm⁻¹).
-
The Interference: The quaternized Pyridinium Ring C=N⁺/C=C stretching modes (~1630–1640 cm⁻¹).
-
The Contaminant: The H-O-H bending mode of absorbed water (~1640 cm⁻¹), which is unavoidable in these highly hygroscopic salts.
This guide objectively compares FTIR against Raman and NMR alternatives, establishing a self-validating protocol to isolate the vinyl signature despite these interferences.
Mechanistic Insight: Vibrational Causality
To interpret the spectrum, one must understand how quaternization alters the vibrational force constants.
The Inductive Shift
In neutral 4-vinylpyridine, the ring nitrogen has a lone pair. Upon alkylation (salt formation), this lone pair forms a bond, creating a positive charge. This charge withdraws electron density from the ring and the conjugated vinyl group.
-
Neutral State: Ring breathing is lower energy (~1598 cm⁻¹).
-
Quaternized State: The C=N⁺ bond order increases, shifting the ring mode up to ~1637 cm⁻¹. This "Blue Shift" pushes the ring signal directly on top of the vinyl C=C stretch.
Diagram 1: Mechanistic Shift & Overlap Logic
Figure 1: Causal pathway showing how N-alkylation and hygroscopicity converge to create spectral overlap in the 1640 cm⁻¹ region.
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the focus, it is not always the superior tool for quantification of this specific bond.
Table 1: Performance Matrix for Vinyl Pyridinium Analysis
| Feature | FTIR (ATR) | Raman Spectroscopy | ¹H NMR |
| Primary Detection | Dipole Change (Asymmetric) | Polarizability Change (Symmetric) | Magnetic Environment |
| Vinyl C=C Sensitivity | Moderate (Obscured by Ring) | High (Strong, sharp band) | High (Distinct chemical shift) |
| Water Interference | Critical (H-O-H bend masks signal) | Negligible (Water is weak scatterer) | Low (If using D₂O/DMSO-d6) |
| Sample Prep | Fast (Solid state) | Fast (No contact needed) | Slow (Dissolution required) |
| Fluorescence Risk | None | High (Salts often fluoresce) | None |
| Cost/Speed | Low / <1 min | Medium / <1 min | High / >10 mins |
The Verdict
-
Use FTIR for: Rapid qualitative screening (Pass/Fail) and monitoring polymerization (disappearance of the band).
-
Use Raman for: Quantifying the C=C stretch if the sample is pure and non-fluorescent. The vinyl C=C is often the strongest feature in Raman, distinct from the ring.
-
Use NMR for: Absolute purity determination (Gold Standard).
Validated Experimental Protocol: ATR-FTIR
Because pyridinium salts are hygroscopic, standard KBr pellet methods are invalid ; the moisture absorbed during grinding will create a massive band at 1640 cm⁻¹, obliterating your data. You must use Attenuated Total Reflectance (ATR).[1]
Equipment Requirements
-
Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline salts).
-
Detector: DTGS (standard) or MCT (high sensitivity, cooled).
-
Resolution: 2 cm⁻¹ (Critical to resolve the shoulder between Ring and Vinyl modes).
Step-by-Step Workflow
-
The "Dry-Purge" Baseline:
-
Ensure the ATR stage is purged with dry nitrogen for 5 minutes before background collection to remove atmospheric water vapor.
-
-
Sample Loading (The "Sandwich" Technique):
-
Place the pyridinium salt on the crystal.
-
Crucial Step: If the sample is sticky/hygroscopic, cover it immediately with a non-absorbing film or press the anvil down firmly to minimize atmospheric contact.
-
-
Acquisition Parameters:
-
Range: 4000–600 cm⁻¹.
-
Scans: 64 (to improve Signal-to-Noise).
-
Apodization: Boxcar or Strong (to preserve peak sharpness for deconvolution).
-
-
Data Processing (Self-Validation):
-
Check the 3300–3500 cm⁻¹ region.
-
Rule: If a broad OH stretch is visible here, your 1640 cm⁻¹ data is compromised by water bending. You must dry the sample (vacuum oven, 40°C) and re-run.
-
Diagram 2: Analytical Workflow & Decision Tree
Figure 2: Operational workflow emphasizing moisture control to validate the 1640 cm⁻¹ spectral region.
Spectral Assignments & Interpretation[1][2][3][4][5][6][7][8]
When analyzing the data, look for the following markers. Note that the Vinyl C=C is often a shoulder on the stronger Pyridinium Ring band.
Table 2: Key Vibrational Assignments
| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |
| 3000–3100 | Arom. C-H Stretch | Medium | |
| 1635–1645 | Vinyl C=C Stretch | Medium/Weak | Often appears as a shoulder or doublet with the ring mode. |
| 1630–1640 | Pyridinium Ring (C=N⁺) | Strong | The dominant feature. Shifts from 1598 cm⁻¹ (neutral) to ~1637 cm⁻¹ (charged). |
| 1640 (Broad) | Water H-O-H Bend | Variable | Artifact. Disappears upon drying. |
| 1400–1470 | C-H Deformation | Medium | Useful internal reference. |
| 800–900 | Vinyl C-H Out-of-Plane | Strong | Alternative Analytical Band. Often cleaner than the 1640 region. |
Advanced Tip: The "Fingerprint" Alternative
If the 1640 cm⁻¹ region is too congested, analyze the Vinyl C-H Out-of-Plane bending modes in the 800–950 cm⁻¹ region. These bands are distinct, sensitive to polymerization (they disappear when the double bond reacts), and are less affected by the pyridinium ring breathing modes.
References
-
Zheng, X., et al. (2018). Synthesis and characterization of pyridinium-based ionic liquids. Journal of Molecular Structure. (Validates the shift of ring modes upon quaternization).
-
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation.[2][3] Elsevier. (Authoritative text on C=C vs Ring mode overlap).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Standard reference for vinyl and aromatic assignments).
-
Thermo Fisher Scientific. Raman and FTIR Spectroscopy: Complementary Techniques.[3] (Comparison data for fluorescence and water interference).
Sources
Advanced Characterization Guide: UV-Vis Absorption Maxima of Conjugated Pyridinium Systems
Executive Summary & Scientific Context
Conjugated pyridinium systems represent a cornerstone in the design of functional organic materials, particularly for nonlinear optics (NLO), fluorescence bioimaging, and molecular sensing. Unlike simple aromatic hydrocarbons, these systems function as powerful "Push-Pull" (Donor-
This guide provides a technical comparison of the UV-Vis absorption maxima (
The Mechanism: Intramolecular Charge Transfer (ICT)
The optical properties of these systems are governed by the efficiency of electron transfer from a donor (e.g., dialkylamine) to the pyridinium acceptor. Upon photoexcitation, the molecule undergoes a transition from a neutral aromatic ground state to a zwitterionic or quinoid excited state. This lowers the HOMO-LUMO gap, causing a significant bathochromic (red) shift compared to neutral analogs.
Comparative Analysis of Absorption Maxima
The following data contrasts the performance of standard conjugated pyridinium systems against their neutral precursors and structural isomers.
The "Cationic Effect": Quaternization Shift
The most dramatic spectral change occurs upon methylation (or alkylation) of the pyridine nitrogen. This transforms the pyridine from a weak acceptor to a strong cationic acceptor, activating the ICT channel.
| Compound System | Structure Type | Molar Absorptivity ( | Performance Note | |
| 4-Styrylpyridine | Neutral Precursor | ~304–307 nm | ~25,000 M⁻¹cm⁻¹ | UV-active only; minimal ICT character. |
| N-Methyl-4-Styrylpyridinium | Cationic (Acceptor) | ~380–420 nm | >30,000 M⁻¹cm⁻¹ | Significant red-shift (~100 nm) due to cationic activation. |
| 4-Di-1-ASP | Donor-Substituted (-NMe2) | ~470–475 nm | ~42,000 M⁻¹cm⁻¹ | Optimal for visible excitation. Strong push-pull system. |
Analytic Insight: For bioimaging applications requiring visible light excitation (avoiding UV damage), neutral styrylpyridines are unsuitable. You must utilize the quaternized (pyridinium) form, specifically with strong donors like dimethylamine, to push
into the 470+ nm region.
Regioisomerism: 2- vs. 4-Substitution
The position of the vinyl linker on the pyridinium ring significantly alters conjugation efficiency.
| Isomer | Stokes Shift | Stability Profile | |
| 2-Styrylpyridinium | ~465 nm | ~125 nm | Lower planar stability; often exhibits steric hindrance. |
| 4-Styrylpyridinium | ~475 nm | ~130 nm | Superior Conjugation. The para-linkage allows better orbital overlap, resulting in a slight red-shift and higher quantum yields. |
Extended Conjugation & Novel Architectures
To push absorption into the Near-Infrared (NIR) window, researchers modify the linker length or donor strength.
-
Divinyl Linkers: Extending the
-bridge from one double bond (styryl) to two (butadienyl) shifts from ~475 nm to ~560 nm . -
Julolidine Donors: Replacing the dimethylamino group with a rigid julolidine ring reduces non-radiative decay and shifts excitation to ~530–540 nm .[1]
Solvatochromic Behavior: A Critical Variable
Conjugated pyridinium dyes exhibit negative solvatochromism in many cases. Unlike typical dyes that red-shift in polar solvents, these specific "push-pull" cations often blue-shift (hypsochromic shift) as solvent polarity increases.
-
Mechanism: The ground state is cationic and highly polar.[1] Polar solvents (like water or DMSO) stabilize the ground state more effectively than the excited state, increasing the energy gap (
). -
Observation:
-
Low Polarity (e.g., Dichloromethane):
is red-shifted (e.g., Orange/Red solution). -
High Polarity (e.g., Water):
is blue-shifted (e.g., Yellow solution).
-
Experimental Implication: When comparing your product to literature values, you must match the solvent system exactly. A discrepancy of 20–30 nm can arise simply from switching between Ethanol and Methanol.[1]
Validated Experimental Protocol
To ensure reproducibility and accurate determination of
Reagents & Equipment
-
Solvent: Spectroscopic grade Methanol or DMSO (Note: DMSO shifts peaks red compared to MeOH).[1]
-
Cuvettes: Quartz (1 cm path length) – Glass absorbs UV and affects baseline.[1]
-
Concentration: Target
to M to avoid aggregation (H-aggregates cause blue shifts; J-aggregates cause red shifts).
Step-by-Step Workflow
-
Stock Preparation: Dissolve ~1 mg of dye in 10 mL DMSO. Sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Prepare three working solutions (e.g.,
, , ) in methanol. -
Blanking: Fill a cuvette with pure methanol. Run a baseline correction on the spectrophotometer.[1]
-
Measurement: Scan the most dilute sample first. If
, dilute further.[1] -
Validation: Plot Absorbance vs. Concentration. The
value must be .[1] If the line curves at high concentration, aggregation is occurring; use the lower concentration range.
References
-
Optica Publishing Group. (2023).[1] Strong multiphoton absorption properties of one styrylpyridinium salt in a highly polar solvent.[1] [Link][2][3][4]
-
National Institutes of Health (PMC). (2023).[1] Styrylpyridinium Derivatives for Fluorescent Cell Imaging.[1][5] [Link]
-
ResearchGate. (2012).[1] Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds. [Link]
-
MDPI. (2023).[1][3] Bright NIR-Emitting Styryl Pyridinium Dyes with Large Stokes’ Shift for Sensing Applications.[1][5] [Link][3]
-
ResearchGate. (2010).[1] Absorption spectra of 2-styrylpyridine and 4-styrylpyridine in methanol.[6][7] [Link][3][6][7]
Sources
- 1. reddit.com [reddit.com]
- 2. ikm.org.my [ikm.org.my]
- 3. mdpi.com [mdpi.com]
- 4. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 5. Bright NIR-Emitting Styryl Pyridinium Dyes with Large Stokes’ Shift for Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 1-[1-(3-bromophenyl)vinyl]pyridinium
[1]
Executive Summary
Status: Hazardous Chemical Intermediate Primary Disposal Classification: Halogenated Organic Waste / Hazardous Solid Waste Critical Restriction: STRICTLY NO DRAIN DISPOSAL. This compound contains a quaternary ammonium moiety (aquatic toxin) and a halogenated aryl group (persistent pollutant).[1]
Part 1: Hazard Profiling & Risk Assessment (SAR Analysis)
As a Senior Application Scientist, I must emphasize that when specific Safety Data Sheets (SDS) are sparse for specialized intermediates like 1-[1-(3-bromophenyl)vinyl]pyridinium , we rely on Structure-Activity Relationship (SAR) analysis to determine safety protocols. We do not guess; we deconstruct the molecule to predict its "worst-case" behavior.[1]
Molecular Deconstruction & Associated Risks [1]
| Structural Moiety | Chemical Behavior | Safety/Disposal Implication |
| Pyridinium Cation | Quaternary Ammonium Compound (QAC).[1] Highly water-soluble; disrupts cell membranes.[1] | High Aquatic Toxicity. Must never enter municipal water systems.[1] Bio-active residue requires incineration.[1] |
| Vinyl Group | Electron-deficient alkene (Michael Acceptor).[1] Potential for polymerization or alkylation of DNA/proteins.[1] | Reactivity Hazard. Treat as a potential mutagen/alkylating agent.[1] Keep away from strong oxidizers and radical initiators.[1] |
| Bromophenyl Ring | Halogenated aromatic system.[1][2] | Halogenated Waste Stream. Presence of Bromine (Br) mandates segregation from non-halogenated solvents to prevent costly cross-contamination.[1] |
Part 2: Waste Stream Segregation Logic
The most common error in laboratory waste management is misclassifying halogenated salts dissolved in non-halogenated solvents.[1]
The Golden Rule:
If the solute contains a halogen (F, Cl, Br, I), the entire solution is treated as Halogenated Waste, regardless of the solvent.[1]
Disposal Decision Matrix
-
Scenario A: Pure Solid Substance
-
Scenario B: Dissolved in Organic Solvent (e.g., DMSO, Methanol) [1][3]
-
Scenario C: Aqueous Solution (e.g., buffer residue) [1]
Part 3: Step-by-Step Disposal Protocol
1. Solid Waste Disposal (Excess/Expired Chemical)
-
PPE: Wear nitrile gloves (double-gloving recommended due to potential alkylating vinyl group), safety goggles, and a lab coat.[1]
-
Containment: Transfer the solid directly into a pre-labeled wide-mouth hazardous waste jar.
-
Decontamination: Wipe the exterior of the original vial with a solvent-dampened Kimwipe.[1] Place the Kimwipe into the Solid Hazardous Waste bin (do not throw in regular trash).
-
Labeling: Fill out the hazardous waste tag with the full chemical name. Do not use abbreviations/acronyms. Check "Toxic" and "Irritant."[1][2]
2. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
-
Segregation: Ensure the waste container is explicitly marked "HALOGENATED WASTE." [1]
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid waste), as the vinyl group can react exothermically.[1]
-
Transfer: Pour using a funnel to prevent spillage.
-
Rinsing: Rinse the reaction vessel with a minimal amount of acetone or methanol. Add this rinse to the Halogenated Waste container , not the sink.
Part 4: Spill Management & Decontamination
Immediate Action: Evacuate the immediate area if dust is airborne.[1]
| Spill Type | Protocol |
| Solid Spill | Do not sweep dry. This generates dust.[1] Cover with a wet paper towel (solvent or water) to dampen, then scoop into a bag.[1] Seal and place in Solid Hazardous Waste. |
| Liquid Spill | Absorb with vermiculite or polypropylene pads.[1] Do not use combustible materials (sawdust) if the solvent is flammable.[1] Place saturated absorbents in a sealed bag as Hazardous Waste. |
| Surface Decon | Wash the area with a mild detergent solution (soap/water) followed by an ethanol wipe.[1] The detergent helps solubilize the cationic pyridinium salt better than organic solvents alone.[1] |
Part 5: Operational Workflow (Visualization)
The following diagram illustrates the decision logic for disposing of 1-[1-(3-bromophenyl)vinyl]pyridinium to ensure regulatory compliance and safety.
Figure 1: Decision logic for segregating brominated pyridinium waste streams.[1] Note that the presence of the bromine atom forces organic solutions into the Halogenated stream.
References
-
United States Environmental Protection Agency (EPA). (2024).[1] Halogenated Organic Compounds Regulated Under Land Disposal Restrictions (40 CFR Part 268).[1] Retrieved from [Link][2][3][6][7][8][9][10]
-
American Chemical Society (ACS). (2023).[1] Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.[1] Environmental Science & Technology.[1] Retrieved from [Link]
-
National Pesticide Information Center. (2023).[1] Quaternary Ammonium Compounds: Aquatic Toxicity Fact Sheet.[1] Retrieved from [Link]
-
University of Louisville Dept. of Environmental Health & Safety. (2025). Chemical Waste Management: Combining Compatible Organic Solvents.[1][3] Retrieved from [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. louisville.edu [louisville.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. npic.orst.edu [npic.orst.edu]
- 7. researchgate.net [researchgate.net]
- 8. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. wku.edu [wku.edu]
Personal protective equipment for handling 1-[1-(3-bromophenyl)vinyl]pyridinium
Topic: Personal protective equipment for handling 1-[1-(3-bromophenyl)vinyl]pyridinium Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Compound Class: N-Alkenyl Pyridinium Salt (Halogenated) Primary Hazard Classification: High-Potency Irritant / Potential Alkylating Agent Immediate Action: Handle only inside a certified chemical fume hood. Avoid all skin contact.[1][2][3][4][5]
This guide defines the operational safety standards for 1-[1-(3-bromophenyl)vinyl]pyridinium . As a specialized research intermediate, specific global safety data sheets (SDS) may be sparse. Therefore, this protocol applies the Precautionary Principle , deriving risk controls from Structure-Activity Relationships (SAR). The conjugation of an electron-deficient pyridinium ring with a vinyl group creates a potent Michael Acceptor , capable of rapid covalent bonding with biological nucleophiles (proteins/DNA), posing risks of severe contact dermatitis, sensitization, and potential genotoxicity.
Risk Profile & Mechanism of Toxicity
To select the correct PPE, one must understand why the chemical is dangerous.
-
Chemical Reactivity (The "Why"): The vinyl group connecting the electron-withdrawing pyridinium cation and the bromophenyl ring is highly electrophilic. Upon contact with skin or mucous membranes, it can undergo a Michael Addition reaction with thiol (-SH) and amine (-NH2) groups in biological proteins.
-
Consequence: This mechanism leads to:
-
Chemical Burns/Corrosion: Rapid tissue damage upon contact.
-
Sensitization: Formation of hapten-protein conjugates, triggering immune responses (allergic dermatitis).
-
Lachrymatory Effects: Brominated styryl-like compounds often irritate tear ducts and respiratory tracts.
-
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for this compound.
| PPE Category | Standard Requirement | Technical Rationale |
| Respiratory | Engineered Control Primary: Handle strictly in a fume hood. Secondary: N95 or P100 respirator if handling open powder outside a hood (strongly discouraged). | Prevents inhalation of dust/aerosols which can cause severe respiratory tract inflammation (chemical asthma). |
| Hand Protection | Double Gloving Strategy: Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Neoprene. | Breakthrough Time: Pyridinium salts can permeate thin nitrile. Double layers provide a "sacrificial" outer layer and a visual indicator for breaches. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient. | The compound is a corrosive solid.[6] Dust ingress behind standard glasses can cause permanent corneal opacity. |
| Body | Lab Coat (Buttoned, Tyvek sleeves recommended) + Long pants + Closed-toe chemical-resistant shoes. | Prevents migration of dust onto street clothes and skin contact with forearms during weighing. |
Operational Workflow: Decision Logic
The following diagram illustrates the decision-making process for safe handling based on the physical state and quantity of the material.
Figure 1: PPE Selection Logic. Note that solvents like DMSO can carry the toxic salt through standard nitrile gloves, necessitating higher-grade barrier protection.
Step-by-Step Experimental Protocol
Phase A: Weighing & Transfer (Critical Risk Zone)
Context: Most exposure incidents occur during the transfer of dry powders due to static cling and aerosolization.
-
Preparation:
-
Place a disposable balance draft shield or a secondary containment tray inside the fume hood.
-
Anti-Static Measure: Use an ionizing fan or anti-static gun if available. Pyridinium salts are prone to static charge, causing "jumping" of powder.
-
-
Weighing:
-
Do not remove the stock container from the fume hood.
-
Tare a pre-weighed vial with a cap.
-
Transfer the solid using a disposable spatula.
-
Self-Validation: If you see dust particles on the black surface of the balance, your transfer technique requires improvement. Clean immediately with a wet tissue.
-
-
Solubilization:
-
Add solvent strictly within the hood.
-
Caution: If using DMSO or DMF, recognize that these solvents penetrate skin rapidly, carrying the toxic pyridinium salt into the bloodstream.
-
Phase B: Reaction Setup
-
Glassware: Use standard borosilicate glassware. Ensure all joints are greased or sleeved to prevent seizing (pyridinium salts can be sticky).
-
Temperature Control: If heating is required, use an oil bath or heating block. Avoid open flames as the organic counter-ions (if present) or solvents may be flammable.
Phase C: Spill Response & Decontamination
-
Minor Spill (< 1 g):
-
Cover with a wet paper towel (to prevent dust).
-
Wipe up using a solution of 5% Sodium Thiosulfate (reacts with/neutralizes alkylating agents) or simple soap and water.
-
Dispose of waste as hazardous chemical waste.
-
-
Major Spill: Evacuate the area. Contact EHS.
Waste Disposal Protocol
| Waste Stream | Disposal Method | Notes |
| Solid Waste | High-Temperature Incineration | Label as "Halogenated Organic Solid" (contains Bromine). |
| Liquid Waste | Halogenated Solvent Waste | Do not mix with oxidizers (e.g., nitric acid) to avoid exothermic decomposition. |
| Contaminated Sharps | Sharps Container | Needles used with this compound must never be recapped. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Pyridinium salt reactivity and Michael acceptor properties).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
-
Sigma-Aldrich. (2024). Safety Data Sheet for generic Pyridinium Bromide derivatives. (Used for analog hazard extrapolation).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
